![molecular formula C24H27N3O5S B2985751 Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate CAS No. 689771-50-4](/img/structure/B2985751.png)
Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate
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Description
Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential
Research has indicated that derivatives of quinazoline, a core structure related to Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate, possess significant antimicrobial properties. Specifically, studies have synthesized new quinazolines displaying promising antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and various Candida species (Desai, Shihora, & Moradia, 2007).
Cancer Research
Derivatives similar to this compound have been explored for their cytotoxic effects against cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. One study reported the synthesis of a new quinazolinone-based derivative demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Riadi et al., 2021).
Herbicidal Activity
Quinazoline derivatives have also been investigated for their herbicidal activities, with some compounds showing promise as inhibitors of protoporphyrinogen oxidase (Protox), a key target in weed management. Certain synthesized triazolinone compounds, incorporating quinazoline pharmacophores, demonstrated effective herbicidal action against broadleaf weeds in rice fields, highlighting their potential utility in agricultural settings (Luo et al., 2008).
Molecular Docking and Synthesis Studies
Studies focusing on the synthesis, characterization, and biological evaluation of quinazolinone derivatives, including those related to this compound, have employed molecular docking to predict their efficacy as dual inhibitors for critical enzymes. These investigations support the compound's potential applications in medicinal chemistry and drug design, especially in targeting cancer pathways (Riadi et al., 2021).
Antibacterial and Antifungal Derivatives
Further research into quinazoline derivatives has led to the development of compounds with marked antibacterial and antifungal properties, contributing to the search for new antimicrobial agents to combat drug-resistant infections. This work underscores the chemical versatility and therapeutic potential of the quinazoline scaffold (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-32-22(28)16-33-24-25-21-9-6-18(26-10-12-31-13-11-26)14-20(21)23(29)27(24)15-17-4-7-19(30-2)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGCKTJFCFBCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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